molecular formula C14H20ClN3 B2478056 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353954-43-4

4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B2478056
CAS No.: 1353954-43-4
M. Wt: 265.79
InChI Key: SUMRZGLBXMRNDM-UHFFFAOYSA-N
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Description

4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a piperidine ring attached to a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a reaction with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine.

    Coupling Reaction: The intermediate is then coupled with 4-chloromethylbenzonitrile under basic conditions to yield 4-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Serves as a building block for the development of new materials.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic properties, including as a precursor for drug development.
  • Studied for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the manufacture of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride depends on its application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The piperidine ring and benzonitrile moiety can interact with various molecular targets, influencing pathways involved in signal transduction, enzyme activity, or gene expression.

Comparison with Similar Compounds

    4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzamide: Similar structure but with an amide group instead of a nitrile.

    4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.

    4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzoic acid: Features a carboxylic acid group in place of the nitrile.

Uniqueness: 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, while the piperidine ring provides structural rigidity and potential for receptor binding.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

4-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)11-17-8-2-1-3-14(17)10-16;/h4-7,14H,1-3,8,10-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMRZGLBXMRNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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